molecular formula C17H20BrNO B5833986 N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine

N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine

Cat. No.: B5833986
M. Wt: 334.2 g/mol
InChI Key: FEPWEMIHTXSWFY-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine is an organic compound that features a brominated aromatic ring and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine typically involves multiple steps. One common method includes the bromination of 2-methoxyphenol, followed by a series of reactions to introduce the methyl and phenylethanamine groups. The bromination step can be achieved using bromine in the presence of a catalyst such as iron powder .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and methoxy group can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its brominated aromatic ring and methoxy group differentiate it from other similar compounds, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO/c1-19(11-10-14-6-4-3-5-7-14)13-15-12-16(18)8-9-17(15)20-2/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPWEMIHTXSWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)CC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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